molecular formula C10H13BrN2O2 B14456664 Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- CAS No. 73953-62-5

Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)-

Cat. No.: B14456664
CAS No.: 73953-62-5
M. Wt: 273.13 g/mol
InChI Key: UNBVAZRRTCJETG-UHFFFAOYSA-N
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Description

Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a bromoethyl group and a methoxyphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- typically involves the reaction of 2-bromoethylamine with p-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include azidoethyl, thiocyanatoethyl, and aminoethyl derivatives.

    Oxidation: Products include quinones and other oxidized phenyl derivatives.

    Reduction: Products include reduced forms of the bromoethyl and methoxyphenyl groups.

Scientific Research Applications

Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1-(2-chloroethyl)-3-(p-methoxyphenyl)
  • Urea, 1-(2-bromoethyl)-3-(p-hydroxyphenyl)
  • Urea, 1-(2-bromoethyl)-3-(p-methylphenyl)

Uniqueness

Urea, 1-(2-bromoethyl)-3-(p-methoxyphenyl)- is unique due to the presence of both the bromoethyl and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions and reactions that are not observed in similar compounds.

Properties

CAS No.

73953-62-5

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

1-(2-bromoethyl)-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C10H13BrN2O2/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14)

InChI Key

UNBVAZRRTCJETG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCBr

Origin of Product

United States

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